molecular formula C14H19ClN2O2S B2617795 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline CAS No. 1197552-25-2

1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

Cat. No.: B2617795
CAS No.: 1197552-25-2
M. Wt: 314.83
InChI Key: YSGCNQFVYUXBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a quinoline backbone with a sulfonyl group attached to a chloropyridine moiety, making it a versatile molecule for chemical synthesis and potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully elucidated. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the sulfonyl and chloropyridine groups. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-tosyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with a tosyl group instead of a chloropyridinyl sulfonyl group.

    1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline: Features a benzylsulfonyl group, differing in the aromatic substituent.

    1-methanesulfonyl-1,2,3,4-tetrahydroquinoline: Contains a methanesulfonyl group, offering different chemical properties.

Uniqueness

1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline stands out due to the presence of the chloropyridinyl sulfonyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-14-8-7-12(10-16-14)20(18,19)17-9-3-5-11-4-1-2-6-13(11)17/h7-8,10-11,13H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGCNQFVYUXBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.